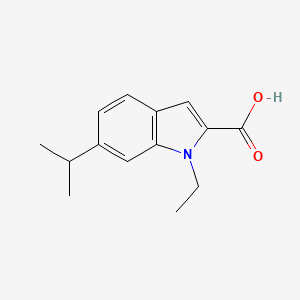1-Ethyl-6-isopropyl-1H-indole-2-carboxylic acid
CAS No.: 1240578-58-8
Cat. No.: VC11694164
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1240578-58-8 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 1-ethyl-6-propan-2-ylindole-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO2/c1-4-15-12-7-10(9(2)3)5-6-11(12)8-13(15)14(16)17/h5-9H,4H2,1-3H3,(H,16,17) |
| Standard InChI Key | XIJZUAMMZQCZPE-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O |
| Canonical SMILES | CCN1C(=CC2=C1C=C(C=C2)C(C)C)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The indole scaffold consists of a bicyclic structure merging a benzene ring with a pyrrole ring. In 1-ethyl-6-isopropyl-1H-indole-2-carboxylic acid, substitutions at positions 1, 2, and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The ethyl group at N1 enhances lipophilicity, while the isopropyl group at C6 contributes to steric hindrance. The carboxylic acid at C2 enables hydrogen bonding and salt formation, critical for solubility and target binding .
Table 1: Hypothesized Physicochemical Properties
These predictions align with data from structurally similar compounds, such as 1-isopropyl-1H-indole-3-carboxylic acid (density: 1.2 g/cm³, molecular weight: 203.24 g/mol) and ethyl 1H-indole-2-carboxylate (melting point: 128–130°C) .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 1-ethyl-6-isopropyl-1H-indole-2-carboxylic acid has been reported, methodologies for analogous indole-2-carboxylic acids provide a template. The CN102020600B patent outlines a route using nitrotoluene and diethyl oxalate under iron catalysis, followed by hydrazine hydrate reduction. Adapting this approach:
-
Condensation: React 6-isopropyl-2-nitrotoluene with diethyl oxalate in sodium ethoxide/ethanol to form a β-keto ester intermediate.
-
Reduction: Treat with hydrazine hydrate and ferrous hydroxide to cyclize into the indole core .
-
Hydrolysis: Saponify the ester to the carboxylic acid using aqueous alkali .
Critical Reaction Parameters:
-
Yield Optimization: Adjusting the molar ratio of nitrotoluene to diethyl oxalate (1:1.5 suggested) .
Functionalization Strategies
Post-synthetic modifications could include:
-
Esterification: Converting the carboxylic acid to ethyl esters via thionyl chloride/ethanol, as demonstrated for indole-2-carboxylic acid .
-
Halogenation: Introducing bromine at C5/C7 positions using N-bromosuccinimide, enabling cross-coupling reactions .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (Predicted):
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water) would likely show a retention time of 12–15 minutes, comparable to ethyl indole-2-carboxylate (tᵣ = 10.2 min) .
Industrial and Research Applications
Medicinal Chemistry Probes
The compound’s modular structure makes it a candidate for:
-
Kinase Inhibitors: Analogous to indole-2-carboxylic acids targeting cellular kinases .
-
Anticancer Agents: Brominated derivatives induce apoptosis in tumor cells .
Material Science
Indole derivatives serve as ligands in luminescent metal-organic frameworks (MOFs). The carboxylic acid group enables coordination to metal centers like Zn²⁺ or Cu²⁺ .
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Avoiding isomer formation during cyclization .
-
Purification: Removing residual catalysts (e.g., ferrous hydroxide) via activated charcoal treatment .
Unexplored Pharmacological Avenues
-
Neuroinflammation: Modulating NLRP3 inflammasome via indole-carboxylic acid interactions.
-
Antibiotic Resistance: Targeting bacterial efflux pumps through hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume